molecular formula C10H11ClO3S B1324143 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-41-3

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1324143
M. Wt: 246.71 g/mol
InChI Key: FJQNDTNNSJKEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a chemical compound with the molecular formula C10H11ClO3S . It has a molecular weight of 246.71 g/mol . This compound is intended for research use only .

Scientific Research Applications

Acetalization of Carbonyl Compounds

The acetalization of nonenolizable aldehydes and ketones with 2-chloroethanol and 3-chloropropanol under basic conditions forms 2-substituted 1,3-dioxolanes and 1,3-dioxanes. This process is significant for protecting carbonyl groups in the form of cyclic acetals under kinetically controlled conditions, complementing acid-catalyzed reactions with diols (Barbasiewicz & Mąkosza, 2006).

Antioxidant Evaluation

Research involving molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which are structurally related to the compound , has demonstrated significant antioxidant activities. These activities were determined through quantum chemical calculations and molecular docking analysis, highlighting the potential of these compounds in scientific research related to oxidative stress and related disorders (Althagafi, 2022).

Synthesis of 1,3-Dioxolanes

The addition of ketones to epoxides in the presence of certain catalysts has been explored to prepare a series of 1,3-dioxolanes. This synthesis process, which includes an inversion of configuration at the C–O bond cleavage site of the epoxide, is crucial for creating diverse 1,3-dioxolane derivatives with potential applications in material science and chemical synthesis (Adams, Barnard, & Brosius, 1999).

Reaction Mechanisms and Synthesis Routes

Research on the synthesis of 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, followed by dehydrochlorination of intermediate 5-chloromethyl derivatives, provides insights into reaction mechanisms and synthesis routes for creating complex molecules. Such studies are foundational for developing new chemical entities and understanding their potential applications in various scientific fields (Shevchuk, Podgornova, & Ustavshchikov, 2001).

properties

IUPAC Name

3-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-4-3-7(12)8-1-2-9(15-8)10-13-5-6-14-10/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNDTNNSJKEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641892
Record name 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS RN

898772-41-3
Record name 3-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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